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Compound of Interest

Compound Name:

(4-

(Ethylsulfonamido)phenyl)boronic

acid

Cat. No.: B1421257 Get Quote

Boronic acids and their derivatives have become indispensable tools in modern organic

chemistry and drug discovery.[1][2] Their stability, low toxicity, and remarkable utility in forming

carbon-carbon and carbon-heteroatom bonds have cemented their role as critical

intermediates.[1][3] The discovery of Bortezomib, a dipeptidyl boronic acid, as a first-in-class

proteasome inhibitor for cancer therapy, catalyzed a surge of interest in incorporating the

boronic acid moiety into therapeutic agents.[1]

(4-(Ethylsulfonamido)phenyl)boronic acid (IUPAC Name: [4-

(ethylsulfonylamino)phenyl]boronic acid) belongs to a sophisticated class of phenylboronic

acids functionalized with an electron-withdrawing group.[4] The presence of the

ethylsulfonamide group at the para-position significantly influences the electronic properties of

the boronic acid. This substitution can lower the pKa of the boronic acid, enhancing its ability to

form stable boronate esters with diols at physiological pH—a critical feature for applications in

boronate affinity chromatography and for designing enzyme inhibitors that target cis-diol-

containing molecules.[5]

Physicochemical and Structural Characteristics
The compound typically presents as a crystalline powder and possesses the key structural

features detailed below.[6] Understanding these properties is fundamental to its handling,

storage, and application in synthetic chemistry.
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Property Value Source(s)

CAS Number 1072945-62-0 [6][7][8]

Molecular Formula C8H12BNO4S [4][6][7]

Molecular Weight 229.06 g/mol [7][9]

IUPAC Name

[4-

(ethylsulfonylamino)phenyl]bor

onic acid

[4]

Appearance Crystalline Powder [6]

Purity Typically ≥97% [6][8]

Storage
Room temperature, in a well-

sealed container
[6]

Chemical Structure
The structure consists of a central benzene ring substituted with a boronic acid group [-B(OH)2]

and an ethylsulfonamido group [-NHSO2CH2CH3].

Caption: Structure of (4-(Ethylsulfonamido)phenyl)boronic acid.

Synthesis and Manufacturing Considerations
The synthesis of functionalized arylboronic acids typically involves the borylation of an

appropriately substituted aryl halide or triflate. A common and effective method is the

palladium-catalyzed cross-coupling reaction of a diboron reagent with an aryl halide (the

Miyaura borylation) or the lithiation of an aryl halide followed by quenching with a trialkyl

borate.[3][10]

A Plausible Synthetic Pathway
A logical and industrially scalable route to synthesize (4-(Ethylsulfonamido)phenyl)boronic
acid starts from 4-bromoaniline.
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Sulfonylation: 4-bromoaniline is reacted with ethanesulfonyl chloride in the presence of a

base (e.g., pyridine) to form the corresponding N-(4-bromophenyl)ethanesulfonamide. The

base is crucial for scavenging the HCl byproduct.

Borylation: The resulting aryl bromide is then converted to the boronic acid. A robust method

involves a palladium-catalyzed reaction with a diboron reagent like bis(pinacolato)diboron

(B2pin2). This reaction requires a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g.,

potassium acetate) in an aprotic solvent.

Hydrolysis: The resulting boronate ester is subsequently hydrolyzed under acidic conditions

to yield the final (4-(Ethylsulfonamido)phenyl)boronic acid.
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Caption: Plausible synthetic workflow for the target compound.

Applications in Research and Drug Development
The dual functionality of this molecule provides a platform for diverse applications, primarily

centered around its use as a building block in the synthesis of complex organic molecules.
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Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (4-(Ethylsulfonamido)phenyl)boronic acid is as a coupling partner

in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is one of the most powerful

methods for forming C-C bonds between aryl groups. Researchers can couple this boronic acid

with various aryl or vinyl halides/triflates to synthesize complex biaryl or styrenyl structures,

which are common scaffolds in many pharmaceuticals. The ethylsulfonamide group can serve

as a key pharmacophoric element, providing hydrogen bond donor and acceptor sites, or it can

be used to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties

of the final molecule.

Boronate Affinity Chromatography
The ability of boronic acids to form reversible covalent bonds with cis-1,2- and 1,3-diols is the

basis for boronate affinity chromatography. The electron-withdrawing sulfonamide group lowers

the pKa of the boronic acid, allowing it to bind to diols (like those found in sugars,

glycoproteins, and RNA) at or near neutral pH.[5] This makes (4-
(Ethylsulfonamido)phenyl)boronic acid a candidate for derivatizing chromatography media

to selectively capture and purify biomolecules.

Enzyme Inhibition and Chemical Biology
Boronic acids are known to act as inhibitors of serine proteases, where the boron atom forms a

stable, tetrahedral complex with the catalytic serine residue, mimicking the transition state of

peptide hydrolysis. The sulfonamide moiety can form additional hydrogen bonds within the

enzyme's active site, potentially increasing binding affinity and selectivity. This makes the

molecule an interesting starting point for designing targeted enzyme inhibitors.

Boronic Acid (Lewis Acid)

B(OH)₂

Tetrahedral Intermediate

Ser-O-B(OH)₂⁻-Aryl

Reversible Covalent
Interaction

Enzyme Active Site

Ser-OH

His-N

Nucleophilic Attack
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Caption: Boronic acid interaction with a serine protease active site.

Representative Experimental Protocol: Suzuki-
Miyaura Coupling
This protocol describes a general procedure for using (4-(Ethylsulfonamido)phenyl)boronic
acid as a coupling partner.

Objective: To synthesize a biaryl compound from (4-(Ethylsulfonamido)phenyl)boronic acid
and an aryl bromide.

Materials:

(4-(Ethylsulfonamido)phenyl)boronic acid (1.2 equivalents)

Aryl Bromide (1.0 equivalent)

Palladium Catalyst (e.g., Pd(PPh3)4, 3 mol%)

Base (e.g., K2CO3, 2.0 equivalents)

Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

Setup: To a round-bottom flask, add the aryl bromide, (4-
(Ethylsulfonamido)phenyl)boronic acid, and potassium carbonate.

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three

times. This step is critical as the palladium catalyst is oxygen-sensitive.

Solvent and Catalyst Addition: Add the solvent mixture via syringe, followed by the palladium

catalyst.
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization: Confirm the structure and purity of the final product using techniques such

as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling
As with any laboratory chemical, (4-(Ethylsulfonamido)phenyl)boronic acid should be

handled with care. While specific toxicity data is limited, related boronic acids and sulfonamides

warrant the following precautions:

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the

powder. Avoid contact with skin and eyes.

Hazards: Based on similar compounds, potential hazards may include being harmful if

swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and

potentially causing respiratory irritation (H335).[11]

Conclusion
(4-(Ethylsulfonamido)phenyl)boronic acid is more than a simple chemical intermediate; it is

a strategically designed building block for advanced applications. The interplay between the

reactive boronic acid and the modulating ethylsulfonamide group provides chemists with a

powerful tool for constructing complex molecules with tailored properties. Its utility in robust C-

C bond formation via Suzuki-Miyaura coupling and its potential in developing affinity media and

targeted enzyme inhibitors underscore its importance in modern chemical and pharmaceutical
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research. As the demand for novel therapeutics and materials continues to grow, the

application of such sophisticated, functionalized reagents is set to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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